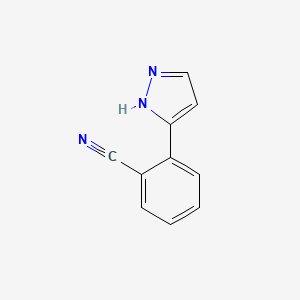
2-(1H-Pyrazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-3-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)benzonitrile typically involves the reaction of pyrazole derivatives with benzonitrile compounds. One common method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a one-step preparation method has been developed that simplifies the synthesis process and reduces the production cycle .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anthelmintic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)benzonitrile: This compound is structurally similar but differs in the position of the pyrazole ring attachment.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: This compound includes a chlorine atom, which can significantly alter its chemical properties and reactivity.
2,6-Di(1H-pyrazol-3-yl)pyridine: This compound features two pyrazole rings and is used in coordination chemistry.
Uniqueness
2-(1H-Pyrazol-3-yl)benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-5-6-12-13-10/h1-6H,(H,12,13) |
Clave InChI |
KRAWAGMBRSAXDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)


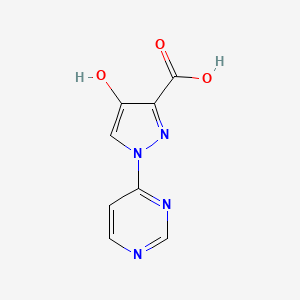
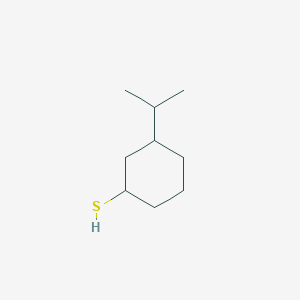
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
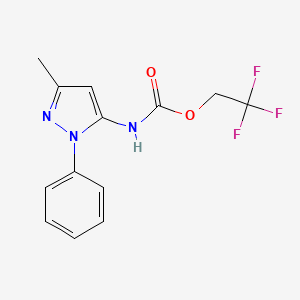
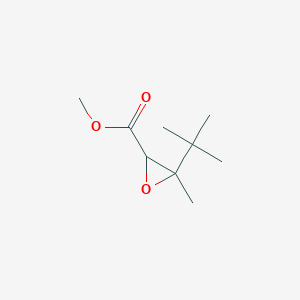
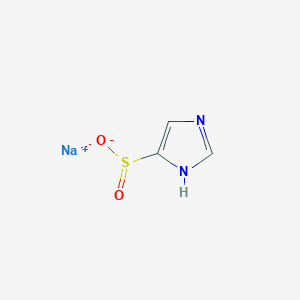

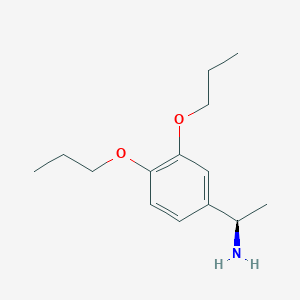

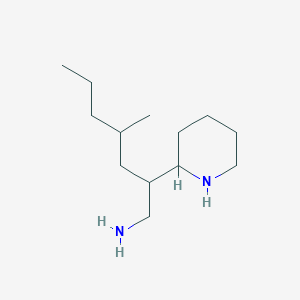
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
